N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic compound with potential applications in various fields of science and industry. This compound features a complex structure with both chlorophenyl and fluorophenyl groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves a multi-step process. One common method includes the condensation reaction between 2-chlorobenzylamine and 2-fluorophenyl isocyanate, followed by cyclization to form the imidazolidinone ring. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(3-fluorophenyl)acetamide
- N-(2-fluorophenyl)-2-(3-chlorophenyl)acetamide
- N-(2-bromophenyl)-2-(3-fluorophenyl)acetamide
Uniqueness
N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is unique due to its specific combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-14-6-2-1-5-13(14)11-21-17(24)12-22-9-10-23(18(22)25)16-8-4-3-7-15(16)20/h1-8H,9-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZCKODHAZCDKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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